molecular formula C23H15FN2O4S2 B15099887 (4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B15099887
M. Wt: 466.5 g/mol
InChI Key: VBPINNSXWGCHEB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,3-dione core substituted with three distinct groups:

  • 5-(3-Fluorophenyl): A fluorinated aromatic ring contributing to electronic and steric effects.
  • 4-[Hydroxy(thiophen-2-yl)methylidene]: A thiophene-derived substituent with a hydroxyl group, enabling hydrogen bonding.
  • 1-(6-Methoxy-1,3-benzothiazol-2-yl): A benzothiazole moiety with a methoxy group at position 6, influencing solubility and reactivity.

Properties

Molecular Formula

C23H15FN2O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O4S2/c1-30-14-7-8-15-17(11-14)32-23(25-15)26-19(12-4-2-5-13(24)10-12)18(21(28)22(26)29)20(27)16-6-3-9-31-16/h2-11,19,28H,1H3

InChI Key

VBPINNSXWGCHEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactionsThe final step involves the addition of the fluorophenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the fluorophenyl group can result in various substituted derivatives .

Scientific Research Applications

(4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Key Structural Analogs

The following analogs (Table 1) highlight substituent variations and their implications:

Compound Name Substituents (vs. Target Compound) Molecular Formula Molecular Weight Key References
Target Compound N/A (Inferred) C23H14FN2O4S2 ~484.4 -
(4E)-5-(3,4-Dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione 3,4-Dichlorophenyl; 6-methylbenzothiazole C23H14Cl2N2O3S2 501.4
(4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]-5-thiophen-2-yl-pyrrolidine-2,3-dione 4,6-Dimethylbenzothiazole; phenylmethylidene; thiophen-2-yl C24H19N3O2S2 453.5
(4E)-5-(5-Methylfuran-2-yl)-4-[oxidanyl(4-propoxyphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione 5-Methylfuran-2-yl; 4-propoxyphenylmethylidene C27H23N2O5S2 543.6

Substituent Effects on Properties

  • Aromatic Substitutents: Fluorine (Target) vs. Chlorine (Analog ): Fluorine’s smaller size and higher electronegativity enhance metabolic stability and reduce steric hindrance compared to chlorine . Thiophene vs.
  • Benzothiazole Modifications :

    • 6-Methoxy (Target) vs. 6-Methyl (Analog ) : Methoxy groups improve solubility via resonance donation, while methyl groups enhance hydrophobicity .

Characterization Techniques

  • NMR Spectroscopy : Used to confirm substituent positions and stereochemistry (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., 4E configuration) and hydrogen-bonding networks, as demonstrated in .

Biological Activity

The compound (4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine core along with various functional groups, suggests diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and comparative analyses with similar compounds.

Chemical Structure

The compound can be represented structurally as follows:

C21H18FN3O3S\text{C}_{21}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes:

  • A pyrrolidine ring.
  • A fluorophenyl group.
  • A thiophenyl moiety.
  • A benzothiazole derivative.

The presence of these functional groups indicates potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of the compound can be attributed to its ability to interact with various biochemical pathways. Preliminary studies suggest that it may exhibit:

  • Anticancer properties : Similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory effects : The structural components suggest potential inhibition of inflammatory mediators, which is critical in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Research has shown that the presence of specific substructures can enhance bioactivity. For instance, compounds with similar benzothiazole and thiophene motifs have been linked to:

CompoundStructural FeaturesNotable Activities
2-Methyl-6-phenylethynylpyridineEthynyl group attached to pyridineNeuroprotective
Benzothiazole derivativesBenzothiazole ringAntimicrobial, anticancer
Thiophene-based compoundsThiophene ringAnti-inflammatory

These comparisons highlight the potential for synergistic effects in the target compound due to its multifaceted structure.

In Vitro and In Vivo Studies

Recent studies have focused on the pharmacological evaluation of related compounds. For instance:

  • Antitumor Activity : Compounds similar in structure have shown potent growth inhibition in human-derived breast, colon, ovarian, and renal tumor cell lines. The mechanism often involves metabolic activation via cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects .
  • Metabolic Pathways : The metabolism of benzothiazole derivatives plays a crucial role in their bioactivity. Key pathways include N-oxidation and N-acetylation, which generate electrophilic species capable of interacting with cellular targets .

Study 1: Anticancer Efficacy

A study investigating benzothiazole derivatives reported that certain analogs exhibited nanomolar inhibitory activity against specific kinases involved in cancer progression. For example, one derivative demonstrated an IC50 value of 4.0 nM against CSF1R, indicating high potency .

Study 2: Anti-inflammatory Potential

Another investigation into thiophene-based compounds revealed significant anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. This suggests that the target compound may also possess similar properties due to its structural features .

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